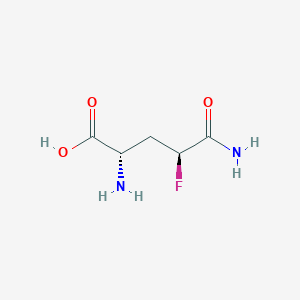

![molecular formula C18H17K2O8PS2 B1146759 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate CAS No. 151888-20-9](/img/structure/B1146759.png)

4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate”, also known as Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt (BSPP), is a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions and is extensively used in the synthesis of silver nanoparticles (AgNPs) . It is a versatile chemical compound used in various scientific research applications, including as a catalyst and in sensors.

Molecular Structure Analysis

The molecular formula of this compound is C18H17K2O8PS2 . The molecular weight is 534.62300 . The compound contains a phenyl group attached to a phosphanyl group, which is further attached to a benzenesulfonate group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known to be used in Suzuki-Miyaura Coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 98-102 °C . It has a LogP value of 3.28600, indicating its partition coefficient between octanol and water .Scientific Research Applications

Crystal Structure and Hydrogen Bonding

- The compound's structure and hydrogen bonding patterns have been explored, notably in proton-transfer compounds featuring similar structures. For example, (4-aminophenyl)arsonic acid with strong organic acids forms proton-transfer compounds with distinct hydrogen–bonding patterns, generating three-dimensional supramolecular structures (Smith & Wermuth, 2017).

Monomer Synthesis for Polymers

- It's been used as a basis for synthesizing monomers for polymers. For instance, 4-({2,4-Bis[(4-chlorophenyl)sulfonyl]phenyl}thio)benzenesulfonic acid is a monomer for sulfonated poly(arylene ether sulfones), utilized as a solid polymer electrolyte in fuel cells (Begunov et al., 2017).

Antimitotic and Antiproliferative Activity

- Derivatives of similar compounds have been noted for antiproliferative and antiangiogenic activities. For example, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide derivatives showcase significant antiproliferative activity against cancer cell lines (Fortin et al., 2011).

Enzyme Inhibition and Antioxidant Potential

- Novel Schiff bases of similar structure were explored for enzyme inhibition potential against AChE and BChE enzymes and demonstrated significant antioxidant potential (Kausar et al., 2019).

Catalytic Applications in Polymerization

- Compounds with related structures have been used in catalysts for polymerization. For instance, magnesium complexes with sulfonate phenoxide ligands are efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate (Chen et al., 2010).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, it recommends washing off with soap and plenty of water and consulting a physician . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Properties

IUPAC Name |

4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O6PS2.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;/h1-13H,(H,19,20,21)(H,22,23,24);1H2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXCHAXWGUQEGC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O7PS2-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849490 |

Source

|

| Record name | 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151888-20-9 |

Source

|

| Record name | 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

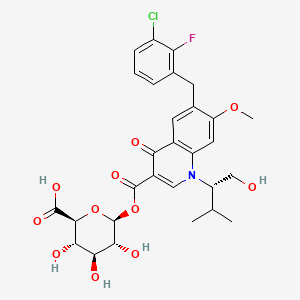

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

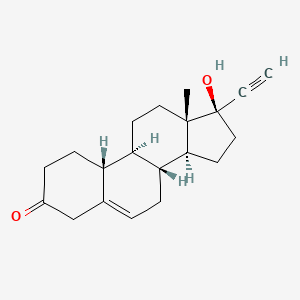

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)

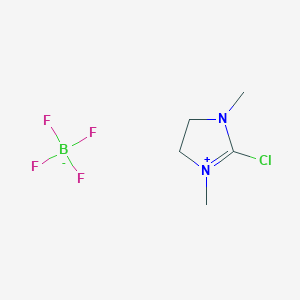

![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)